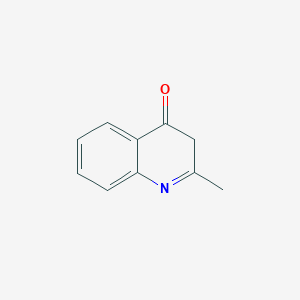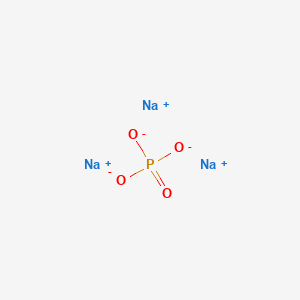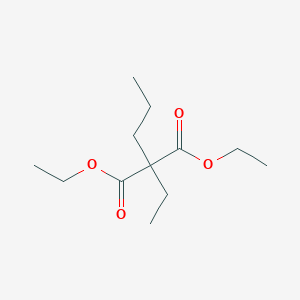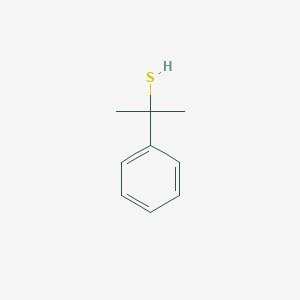
Brilliant Yellow 6G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brilliant Yellow 6G, also known as Direct Yellow 4 , is a highly substantive cationic direct dye predominantly used for dyeing paper and board grades . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular formula of this compound is C34H32N6Na2O10S2. It is also known as Acid Yellow 44 and has a molecular weight of 624.55 g/mol .
Physical and Chemical Properties Analysis
This compound is a yellow powder . It is soluble in water, and its aqueous solution is bright green and yellow . The dye content is ≥50% . It has a maximum absorption at 497 nm at 0.1 N in NaOH .
Applications De Recherche Scientifique
Energy-Saving Coating Applications : A study by Thara et al. (2019) in "Solar Energy Materials and Solar Cells" discusses brilliant yellow colorants with high near-infrared (NIR) reflectance, useful for energy-saving applications in exterior coatings (Thara et al., 2019).
Adsorption Capacity : Hu et al. (2013) in "Advanced Materials Research" explored the adsorption capacity of Reactive Light Yellow K-6G, achieving high efficiency with ethylenediamine-modified magnetic chitosan microspheres (Hu et al., 2013).
Photocatalytic Degradation : Jia et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" found that nanosized ZnO catalysts can effectively degrade cibacron brilliant yellow 3G-P dye under UV-Vis light (Jia et al., 2016).
Pigment Applications : Huang et al. (2018) in "ACS Sustainable Chemistry & Engineering" highlighted the coloring performance and high NIR solar reflectance of Bi1.7RE0.3W0.7Mo0.3O6 pigments, which include brilliant yellow variants (Huang et al., 2018).
Food Additive Safety : Kuş and Eroğlu (2015) in the "Pakistan journal of pharmaceutical sciences" addressed the cytotoxic and genotoxic potential of food additives like Sunset Yellow and Brilliant Blue, suggesting caution in their use (Kuş & Eroğlu, 2015).
Environmental Impact : Mittal et al. (2012) in "Environmental Science and Pollution Research" evaluated the adsorption characteristics of the anionic azo dye Brilliant Yellow onto hen feathers in aqueous solutions, indicating its environmental impact (Mittal, Thakur, & Gajbe, 2012).
Nanolights and Displays : A 2016 article in "Nature" by Xiaozhi Lim discussed the potential use of nanolights, which can include brilliant yellow variants, in flat-screen displays, biochemical tests, and surgery (Lim, 2016).
Mécanisme D'action
Propriétés
Numéro CAS |
2429-76-7 |
|---|---|
Formule moléculaire |
C34H32N6NaO10S2 |
Poids moléculaire |
771.8 g/mol |
Nom IUPAC |
disodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H32N6O10S2.Na/c1-19-15-25(29(51(45,46)47)17-27(19)37-39-31(21(3)41)33(43)35-23-11-7-5-8-12-23)26-16-20(2)28(18-30(26)52(48,49)50)38-40-32(22(4)42)34(44)36-24-13-9-6-10-14-24;/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50); |
Clé InChI |
MUHUDDOYYNZYPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)[O-])C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)O)C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O.[Na] |
| 2429-76-7 | |
Synonymes |
ACID YELLOW 44; CI ACID YELLOW 44; Disodium 5-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-2-[4-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate; Acid Yellow 6G; disodium 5,5'-dimethyl-4,4'-bis[[2-oxo-1-[(ph |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)


